molecular formula C14H19FO B7871597 1-(3-Fluoro-4-methylphenyl)heptan-1-one

1-(3-Fluoro-4-methylphenyl)heptan-1-one

Cat. No.: B7871597
M. Wt: 222.30 g/mol
InChI Key: SFBOBQBXNCRHHC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)heptan-1-one is an organic compound belonging to the class of phenylalkanones. It features a fluorine atom and a methyl group on the benzene ring, which is attached to a heptan-1-one moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 3-fluoro-4-methylbenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

  • Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 1-(3-Fluoro-4-methylphenyl)heptanoic acid

  • Reduction: 1-(3-Fluoro-4-methylphenyl)heptanol

  • Substitution: Various substituted phenylalkanones, depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)heptan-1-one has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of phenylalkanones in biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methylphenyl)heptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)heptan-1-one is similar to other phenylalkanones, but its unique combination of fluorine and methyl groups sets it apart. Other similar compounds include:

  • 1-(4-Fluoro-3-methylphenyl)heptan-1-one

  • 1-(3-Fluoro-4-methylphenyl)hexan-1-one

  • 1-(3-Fluoro-4-methylphenyl)octan-1-one

These compounds differ in the length of the alkyl chain, which can affect their chemical properties and applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-9-8-11(2)13(15)10-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBOBQBXNCRHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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